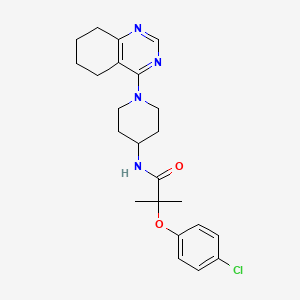

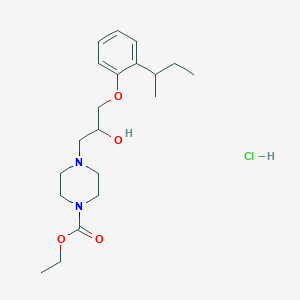

![molecular formula C18H18ClN3O3S2 B2452629 3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 691388-55-3](/img/structure/B2452629.png)

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological conditions.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: has been evaluated for its anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation. The compound’s effects on cyclooxygenase (COX) isoforms (COX-1 and COX-2) have been investigated. While COX-2 inhibition mediates anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal (GI) side effects. Researchers have explored the balance between anti-inflammatory efficacy and GI safety .

Analgesic Activity

Analgesic properties are essential for managing pain. Studies have assessed whether C7A exhibits analgesic effects comparable to standard drugs like paracetamol. Understanding its mechanism of action and potential as a pain-relieving agent is crucial .

Ulcerogenic Effects

Chronic NSAID use can cause GI irritation, bleeding, and ulceration. Investigating the ulcerogenic potential of C7A compared to existing NSAIDs provides valuable insights into its safety profile. Balancing anti-inflammatory benefits with GI safety remains a challenge in drug development .

Lipid Peroxidation

Lipid peroxidation contributes to oxidative stress and tissue damage. Researchers have explored whether C7A affects lipid peroxidation pathways. Understanding its impact on cellular oxidative balance is relevant for therapeutic applications .

Structure-Activity Relationship (SAR)

Researchers have likely explored the SAR of C7A by synthesizing related compounds. Understanding how structural modifications impact its biological activity informs drug design. SAR studies guide the optimization of pharmacological properties .

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and the sulfonamide group present in the compound, it could potentially act as an inhibitor of the aforementioned enzyme, thereby disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The compound may affect the biochemical pathway involved in bacterial cell wall synthesis . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it could potentially disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .

Pharmacokinetics

Similar compounds have been found to exhibit good absorption and distribution, while their metabolism and excretion profiles vary .

Result of Action

If it acts as an inhibitor of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, it could potentially lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .

Propiedades

IUPAC Name |

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABXQXUXMOJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

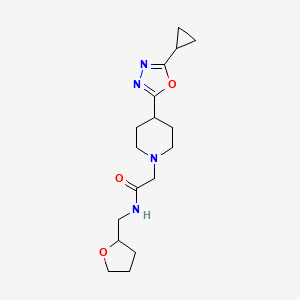

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

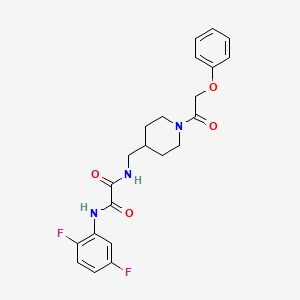

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

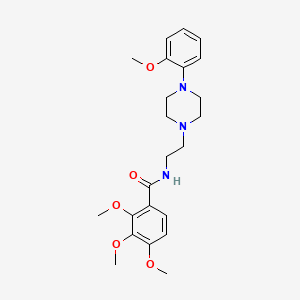

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)